molecular formula C17H13ClO5 B13136477 2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione CAS No. 75963-94-9

2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione

Cat. No.: B13136477
CAS No.: 75963-94-9
M. Wt: 332.7 g/mol
InChI Key: HBJIPEXEAYGBJG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes a chloromethyl group, a hydroxy group, and two methoxy groups attached to an anthracene-9,10-dione core. Anthraquinones are known for their diverse biological activities and are widely used in various scientific and industrial applications.

Preparation Methods

The synthesis of 2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione typically involves multiple steps. One common method includes the chloromethylation of 1-hydroxy-4,8-dimethoxyanthracene-9,10-dione using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of various derivatives.

    Esterification: The hydroxy group can react with carboxylic acids or acid chlorides to form esters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as pyridine or triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which may contribute to its anticancer activity. Additionally, it can inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

2-(Chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:

    1-Hydroxy-4,8-dimethoxyanthracene-9,10-dione: Lacks the chloromethyl group, which may result in different reactivity and biological activities.

    2-Methyl-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione: Contains a methyl group instead of a chloromethyl group, leading to variations in its chemical properties and applications.

    2-(Bromomethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione: The bromomethyl group may exhibit different reactivity compared to the chloromethyl group, affecting its use in synthesis and biological studies.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

75963-94-9

Molecular Formula

C17H13ClO5

Molecular Weight

332.7 g/mol

IUPAC Name

2-(chloromethyl)-1-hydroxy-4,8-dimethoxyanthracene-9,10-dione

InChI

InChI=1S/C17H13ClO5/c1-22-10-5-3-4-9-12(10)17(21)14-13(16(9)20)11(23-2)6-8(7-18)15(14)19/h3-6,19H,7H2,1-2H3

InChI Key

HBJIPEXEAYGBJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C(=CC(=C3C2=O)OC)CCl)O

Origin of Product

United States

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